molecular formula C21H27NO5 B4040156 N-benzyl-3-(3,4-dimethylphenoxy)-N-methylpropan-1-amine;oxalic acid

N-benzyl-3-(3,4-dimethylphenoxy)-N-methylpropan-1-amine;oxalic acid

Cat. No.: B4040156
M. Wt: 373.4 g/mol
InChI Key: SGVCLNNBBLWQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(3,4-dimethylphenoxy)-N-methylpropan-1-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its unique chemical structure, which includes a benzyl group, a dimethylphenoxy group, and a methylpropan-1-amine moiety, combined with oxalic acid

Scientific Research Applications

N-benzyl-3-(3,4-dimethylphenoxy)-N-methylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(3,4-dimethylphenoxy)-N-methylpropan-1-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,4-dimethylphenoxyacetic acid: The 3,4-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.

    Synthesis of N-benzyl-3-(3,4-dimethylphenoxy)-N-methylpropan-1-amine: The phenoxyacetic acid derivative is then reacted with benzylamine and formaldehyde under reductive amination conditions to form the final amine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(3,4-dimethylphenoxy)-N-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the compound.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amines, alcohols.

    Substitution: Nitrobenzyl derivatives, halobenzyl derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-3-(3,4-dimethylphenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-(3,4-dimethylphenoxy)-N-methylpropan-1-amine hydrochloride
  • N-benzyl-3-(3,4-dimethylphenoxy)-N-methylpropan-1-amine sulfate
  • N-benzyl-3-(3,4-dimethylphenoxy)-N-methylpropan-1-amine phosphate

Uniqueness

N-benzyl-3-(3,4-dimethylphenoxy)-N-methylpropan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to its analogs, this compound may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific research and industrial applications.

Properties

IUPAC Name

N-benzyl-3-(3,4-dimethylphenoxy)-N-methylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.C2H2O4/c1-16-10-11-19(14-17(16)2)21-13-7-12-20(3)15-18-8-5-4-6-9-18;3-1(4)2(5)6/h4-6,8-11,14H,7,12-13,15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVCLNNBBLWQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN(C)CC2=CC=CC=C2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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